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Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

Cat. No.: B072701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexyl-p-cresol (CAS No. 1596-09-4), a molecule of interest in various chemical and

pharmaceutical research fields. Due to the limited availability of public spectroscopic data for

this specific compound, this document presents representative data from closely related

phenolic compounds and outlines the standard experimental protocols for acquiring such data.

This guide is intended to serve as a valuable resource for the characterization and analysis of

2-Cyclohexyl-p-cresol and similar molecules.

Quantitative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 2-
Cyclohexyl-p-cresol based on analysis of its constituent functional groups and comparison

with similar phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 6.7 Multiplet 3H
Aromatic protons (Ar-

H)

~4.5 - 5.5 Singlet (broad) 1H Phenolic proton (-OH)

~3.0 - 3.5 Multiplet 1H Methine proton (-CH-)

~2.2 Singlet 3H Methyl protons (-CH₃)

~1.8 - 1.2 Multiplet 10H
Cyclohexyl protons (-

CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~150 - 155 C-OH (aromatic)

~130 - 135 C-CH (aromatic)

~128 - 132 C-H (aromatic)

~115 - 120 C-H (aromatic)

~35 - 40 -CH- (cyclohexyl)

~25 - 35 -CH₂- (cyclohexyl)

~20 - 25 -CH₃ (methyl)

Table 3: Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Strong C-H stretch (aliphatic)

1600 - 1450 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)

Table 4: Mass Spectrometry (MS) Data

m/z Ratio Relative Intensity (%) Assignment

190.14 ~100 [M]⁺ (Molecular Ion)

175.12 Moderate [M - CH₃]⁺

107.05 High
[M - C₆H₁₁]⁺ (loss of

cyclohexyl)

91.05 Moderate [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2-Cyclohexyl-p-cresol.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of the purified 2-Cyclohexyl-p-cresol sample.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Cyclohexyl-p-cresol.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid 2-Cyclohexyl-p-cresol sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected prior to

sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.
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Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-

H, C-H, C=C, C-O).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Cyclohexyl-p-
cresol.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation:

Prepare a dilute solution of the 2-Cyclohexyl-p-cresol sample in a volatile organic solvent

(e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Data Processing:

Identify the peak corresponding to 2-Cyclohexyl-p-cresol in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.
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Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the

structure.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Cyclohexyl-p-cresol.
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Caption: General workflow for the spectroscopic characterization of 2-Cyclohexyl-p-cresol.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Cyclohexyl-p-cresol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072701#spectroscopic-data-for-2-cyclohexyl-p-
cresol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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